An In-depth Technical Guide on the Mechanism of Action of YM-58483 on T-cells
An In-depth Technical Guide on the Mechanism of Action of YM-58483 on T-cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of YM-58483 (also known as BTP2) on T-lymphocytes. YM-58483 is a potent and selective inhibitor of Calcium Release-Activated Ca2+ (CRAC) channels, which play a pivotal role in T-cell activation and immune responses. This document details the molecular interactions, downstream signaling effects, and functional consequences of YM-58483 on T-cells, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Inhibition of CRAC Channels and Store-Operated Ca2+ Entry
YM-58483 is a pyrazole derivative that functions as a blocker of store-operated Ca2+ entry (SOCE).[1][2][3] In non-excitable cells such as T-lymphocytes, the activation of the T-cell receptor (TCR) triggers a signaling cascade that leads to the depletion of intracellular calcium (Ca2+) stores within the endoplasmic reticulum (ER).[4][5][6] This depletion is sensed by STIM1 (Stromal Interaction Molecule 1), an ER-resident protein, which then translocates to the plasma membrane to activate ORAI1, the pore-forming subunit of the CRAC channel.[7][8] The opening of CRAC channels mediates a sustained influx of extracellular Ca2+, a critical signal for T-cell activation.[5][8]
YM-58483 selectively inhibits these CRAC channels, thereby blocking SOCE.[1][9] This action prevents the sustained increase in intracellular Ca2+ concentration necessary for the activation of downstream signaling pathways, without affecting the initial transient release of Ca2+ from the ER stores or the upstream TCR signal transduction cascade.[10]
Downstream Effects on T-cell Signaling and Function
The inhibition of SOCE by YM-58483 has profound effects on T-cell signaling and function. The sustained elevation of intracellular Ca2+ is essential for the activation of calcineurin, a Ca2+-dependent phosphatase.[4][11] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[11][12][13] Dephosphorylated NFAT translocates to the nucleus, where it orchestrates the transcription of genes crucial for T-cell activation, proliferation, and cytokine production.[12][13][14]
By blocking the initial Ca2+ signal, YM-58483 effectively prevents the activation of the calcineurin-NFAT pathway.[10] This leads to the suppression of a wide range of T-cell effector functions, including:
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Inhibition of Cytokine Production: YM-58483 has been shown to potently inhibit the production of several key cytokines by T-cells, including IL-2, IL-4, IL-5, IL-13, and IFN-γ.[1][9][10]
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Suppression of T-cell Proliferation: The compound effectively inhibits T-cell proliferation in response to various stimuli.[1][15]
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Immunomodulatory and Anti-inflammatory Effects: Through its action on T-cells, YM-58483 exhibits significant immunomodulatory and anti-inflammatory properties in various in vivo models.[10][16]
The signaling pathway is illustrated in the diagram below.
Quantitative Data Summary
The inhibitory effects of YM-58483 on various T-cell functions have been quantified in numerous studies. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Inhibitory Activity of YM-58483
| Parameter | Cell Type/Assay | Stimulus | IC50 Value | Reference |
| CRAC Channel/SOCE Inhibition | ||||
| Thapsigargin-induced Ca2+ influx | Jurkat cells | Thapsigargin | 100 nM | [3][10][16] |
| ORAI1-mediated SOCE | MDA-MB-231 cells | Thapsigargin | 2.8 µM | [7] |
| T-Cell Proliferation | ||||
| Mixed Lymphocyte Reaction (MLR) | Human T-cells | Allogeneic stimulation | 330 nM | [1][15] |
| T-cell antiproliferative agent | Not specified | Not specified | 12.7 nM | [16] |
| Cytokine Production | ||||
| IL-2 Production | Jurkat cells | Anti-CD3 mAb | ~100 nM | [10] |
| IL-4 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [1] |
| IL-5 Production | Murine Th2 T-cell clone (D10.G4.1) | Conalbumin | ~100 nM | [1] |
| IL-5 Production | Human peripheral blood cells | Phytohemagglutinin-P (PHA) | 125 nM | [1] |
| IL-13 Production | Human peripheral blood cells | Phytohemagglutinin-P (PHA) | 148 nM | [1] |
Table 2: In Vivo Efficacy of YM-58483
| Animal Model | Effect | Dosage | Reference |
| Delayed-Type Hypersensitivity (DTH) in mice | |||
| Sheep Red Blood Cell (SRBC)-induced DTH | Inhibition of DTH reaction | ED50 of 1.1 mg/kg | [10] |
| Sheep Red Blood Cell (SRBC)-induced DTH | Inhibition of DTH response | 1-10 mg/kg, p.o. | [15] |
| Graft-versus-Host Disease (GVHD) in mice | |||
| Donor anti-host CTL activity and IFN-γ production | Inhibition | 1-30 mg/kg, p.o. | [1][15] |
| Antigen-induced airway inflammation in rats and guinea pigs | |||
| Eosinophil infiltration, IL-4, and cysteinyl-leukotrienes levels | Reduction | Not specified | [1] |
| Late phase asthmatic bronchoconstriction | Prevention | Orally administered | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of YM-58483 on T-cells.
1. Measurement of Store-Operated Ca2+ Entry (SOCE) in Jurkat T-cells
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Objective: To determine the effect of YM-58483 on SOCE.
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Methodology:
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Cell Preparation: Jurkat T-cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM) in a Ca2+-containing buffer.
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Baseline Measurement: The baseline intracellular Ca2+ concentration is measured using a fluorometer or a fluorescence microscope.
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Store Depletion: The cells are then placed in a Ca2+-free buffer, and an agent to deplete the ER Ca2+ stores, such as thapsigargin (a SERCA pump inhibitor) or a TCR agonist (e.g., anti-CD3 antibody), is added. This causes a transient increase in intracellular Ca2+ due to release from the ER.
-
SOCE Induction: Once the intracellular Ca2+ levels return to baseline, Ca2+ is added back to the extracellular medium. This induces a sustained increase in intracellular Ca2+ due to SOCE through CRAC channels.
-
Inhibitor Treatment: To test the effect of YM-58483, cells are pre-incubated with various concentrations of the compound before the addition of the store-depleting agent. The resulting inhibition of the sustained Ca2+ influx is quantified to determine the IC50 value.
-
2. T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)
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Objective: To assess the inhibitory effect of YM-58483 on T-cell proliferation.
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.
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Responder and Stimulator Cells: PBMCs from one donor serve as the "responder" cells. PBMCs from the second donor are treated with a proliferation inhibitor (e.g., mitomycin C or irradiation) to serve as the "stimulator" cells.
-
Co-culture: Responder and stimulator cells are co-cultured in a 96-well plate.
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Compound Treatment: YM-58483 at various concentrations is added to the co-culture.
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Proliferation Measurement: After a period of incubation (typically 5-7 days), T-cell proliferation is measured. Common methods include:
-
[3H]-Thymidine Incorporation: A pulse of [3H]-thymidine is added to the culture, and its incorporation into the DNA of proliferating cells is measured using a scintillation counter.
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CFSE Staining: Responder cells are labeled with carboxyfluorescein succinimidyl ester (CFSE) before co-culture. As cells divide, the dye is distributed equally between daughter cells, and the dilution of the dye is measured by flow cytometry.
-
-
3. Cytokine Production Assay
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Objective: To quantify the effect of YM-58483 on the production of specific cytokines by T-cells.
-
Methodology:
-
Cell Preparation: PBMCs or isolated T-cells are cultured in a multi-well plate.
-
Stimulation: The cells are stimulated to produce cytokines using agents like phytohemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific antigen.
-
Compound Treatment: YM-58483 at various concentrations is added to the culture at the time of stimulation.
-
Sample Collection: After an appropriate incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
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Cytokine Quantification: The concentration of specific cytokines (e.g., IL-2, IFN-γ) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the cytokine of interest.
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The general workflow for assessing the impact of YM-58483 on T-cell function is depicted below.
Conclusion
YM-58483 is a well-characterized, potent, and selective inhibitor of CRAC channels. Its mechanism of action centers on the blockade of store-operated Ca2+ entry in T-lymphocytes, a critical step in the signaling cascade leading to T-cell activation. By inhibiting the sustained Ca2+ influx, YM-58483 effectively suppresses the downstream calcineurin-NFAT pathway, resulting in the potent inhibition of T-cell proliferation and cytokine production. The extensive in vitro and in vivo data make YM-58483 a valuable tool for studying T-cell biology and a potential therapeutic candidate for T-cell-mediated inflammatory and autoimmune diseases. The experimental protocols outlined in this guide provide a foundation for further investigation into the immunomodulatory properties of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. YM 58483 | Other Calcium Channels | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. Store-operated Ca2+ influx causes Ca2+ release from the intracellular Ca2+ channels that is required for T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ORAI Calcium Channels: Regulation, Function, Pharmacology, and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective ORAI1 inhibition ameliorates autoimmune CNS inflammation by suppressing effector but not regulatory T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pyrazole derivative, YM-58483, potently inhibits store-operated sustained Ca2+ influx and IL-2 production in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting the Calcineurin-NFAT (Nuclear Factor of Activated T Cells) Signaling Pathway with a Regulator of Calcineurin-derived Peptide without Affecting General Calcineurin Phosphatase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Calcium-NFAT transcriptional signalling in T cell activation and T cell exhaustion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of YM-58483/BTP2, a novel store-operated Ca2+ entry blocker, on T cell-mediated immune responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. YM-58483 (CRAC Channel Inhibitor, BTP2), CRAC channel inhibitor (CAS 223499-30-7) | Abcam [abcam.com]
